molecular formula C22H28O2 B586718 Methyl Gestodene CAS No. 66452-30-0

Methyl Gestodene

Cat. No.: B586718
CAS No.: 66452-30-0
M. Wt: 324.464
InChI Key: UKZKARZVAALBTM-ZCPXKWAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gestodene (17α-ethinyl-17β-hydroxy-18-methyl-4,15-estradien-3-one) is a third-generation synthetic progestogen used in combined oral contraceptives (COCs) due to its high potency and selectivity . It was developed to minimize androgenic and metabolic side effects while maintaining contraceptive efficacy. Gestodene exhibits structural modifications, including an 18-methyl group and a double bond at C-15, distinguishing it from earlier progestogens like levonorgestrel . Its pharmacokinetic advantages include high bioavailability (~100%) and direct activity without requiring metabolic activation, unlike prodrugs such as desogestrel .

Properties

CAS No.

66452-30-0

Molecular Formula

C22H28O2

Molecular Weight

324.464

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

UKZKARZVAALBTM-ZCPXKWAGSA-N

SMILES

CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34

Synonyms

(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 18-Methyl-4-Estren-3,17-Dione

This five-step method, detailed in Thieme-Connect (2004), begins with the selective protection of the C-3 ketone as a cyclic ketal using 2,2-dimethyl-1,3-propanediol. The ketalization prevents undesired reactions at the C-3 position during subsequent steps.

Thermal Elimination to Form the 15,16 Double Bond

Heating the sulfoxide intermediate in xylene with triethylamine induces elimination, generating the 15,16 double bond. This reaction leverages the sulfoxide’s leaving group ability, producing the dienone system in 65% yield.

Ethynylation at C-17

Lithium acetylide-ethylenediamine complex reacts with the dienone to introduce the 17α-ethynyl group. The reaction proceeds at 0°C, achieving 94% yield due to the stabilized acetylide intermediate.

Deprotection and Final Purification

Hydrolysis of the ketal with hydrochloric acid in acetone restores the C-3 ketone, yielding gestodene. Recrystallization from hexane-acetone affords pharmaceutical-grade purity (90% yield).

Enol Ether Protection and One-Pot Ethynylation (EP2354150A1)

Early-Stage Double Bond Formation

This patent emphasizes introducing the 15,16 double bond early in the synthesis to avoid side reactions. Starting from 15-hydroxy-18-methyl-estr-4-en-3,17-dione, the C-3 ketone is protected as a methyl enol ether.

Acylation and Base-Mediated Elimination

Acylation of the C-15 hydroxyl group with acetic anhydride forms a labile ester. Treatment with a base (e.g., NaOH) induces β-elimination, generating the 15,16 double bond in situ. The one-pot reaction minimizes intermediate isolation, improving overall efficiency.

Ethynylation Under Mild Conditions

Ethynylmagnesium bromide reacts with the dienone intermediate at ambient temperature, avoiding the cryogenic conditions required in earlier methods. The Grignard reagent’s selectivity for the C-17 ketone ensures high regioselectivity.

Hydrolysis and Recrystallization

Final hydrolysis of the enol ether with dilute HCl restores the C-3 ketone. Recrystallization from cyclohexane-acetone mixtures yields gestodene with >98% purity.

Dibasic Alcohol Protection Strategy (CN105237605A)

Novel Protective Group Application

This Chinese patent employs dibasic alcohols (e.g., 1,3-propanediol derivatives) to protect the C-3 ketone. The bulkier alcohol enhances steric hindrance, reducing unwanted side reactions during subsequent steps.

Selective Protection and Acylation

Reaction of 13β-ethyl-15α-acetoxy-gonane-4-ene-3,17-dione with 2,2-dimethyl-1,3-propanediol in dioxane/HCl forms a stable ketal. The C-15 acetate remains intact, enabling direct ethynylation without intermediate deprotection.

Ethynylation and Deprotection

Lithium acetylide in tetrahydrofuran introduces the 17α-ethynyl group. Acidic hydrolysis removes both the ketal and acetate groups, yielding gestodene in 85% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Thieme-Connect method achieves 65% yield for the elimination step but requires cryogenic conditions for ethynylation. In contrast, EP2354150A1’s one-pot elimination and room-temperature ethynylation offer superior scalability (75% overall yield). The CN105237605A route balances yield (85%) and simplicity but necessitates specialized dibasic alcohols.

Industrial Applicability

EP2354150A1’s minimal isolation steps and commercially available reagents make it favorable for large-scale production. The Thieme-Connect method, while efficient, faces challenges in diastereomer separation during sulfoxide installation .

Chemical Reactions Analysis

Types of Reactions

Methyl Gestodene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .

Comparison with Similar Compounds

Structural Comparison with Similar Progestogens

Gestodene shares a 19-norsteroid backbone with other progestogens but differs in substituents (Table 1):

Compound Structural Features Generation
Gestodene 18-methyl, C-15 double bond, 17α-ethinyl Third
Levonorgestrel 13β-ethyl, no C-15 double bond Second
Desogestrel 11-methylene group, prodrug metabolized to 3-keto-desogestrel (KDG) Third
Norgestimate 17α-acetoxy, 3-keto group Third

The 18-methyl and C-15 double bond in gestodene enhance its binding affinity to progesterone receptors while reducing androgenic activity .

Pharmacological Potency and Mechanisms

PAR1 Allosteric Modulation

Gestodene acts as a potent positive allosteric modulator (PAM) of protease-activated receptor 1 (PAR1), a thrombin receptor linked to platelet activation and thrombosis. Key findings:

  • PAR1 Potency: At 10 μM, gestodene enhances PAR1 activity 1.6-fold vs. levonorgestrel and 1.5-fold vs. desogestrel .
  • Mechanism : Gestodene binds to an allosteric site on PAR1 (residues Leu199, Pro368, Tyr371, Tyr372), increasing thrombin-induced platelet aggregation and intracellular calcium signaling .
  • Clinical Impact: This potentiation correlates with a 2-fold higher risk of venous thromboembolism (VTE) compared to levonorgestrel-containing COCs .

Anti-Ovulatory Activity

Gestodene inhibits ovulation at lower doses (40 μg) than levonorgestrel (150–250 μg), reflecting its higher progestogenic potency .

Metabolic and Hemostatic Effects

Lipid and Carbohydrate Metabolism

  • Lipid Profile: Gestodene COCs show neutral or favorable effects on HDL-C and LDL-C, contrasting with levonorgestrel’s neutral/negative impact .
  • Carbohydrate Metabolism: No significant impairment of glucose tolerance, similar to desogestrel .

Coagulation and Fibrinolysis

  • Procoagulant Effects : Gestodene enhances PAR1-mediated platelet aggregation (3.05-fold reduction in MaxA with PAR1-AP) and ERK1/2 phosphorylation, increasing thrombotic risk .
  • Fibrinolytic Balance: Increased plasminogen activator inhibitor-1 (PAI-1) is offset by elevated tissue plasminogen activator (tPA), maintaining equilibrium .

Clinical Efficacy and Cycle Control

Contraceptive Effectiveness

  • Pearl Index: 0.06–0.09 for gestodene/ethinylestradiol (EE) formulations, comparable to desogestrel/EE and superior to levonorgestrel/EE .

Cycle Regularity

  • Spotting/Breakthrough Bleeding: Gestodene/EE users report 59% fewer spotting episodes vs. norethindrone triphasic COCs .
  • Superiority: Monophasic gestodene/EE demonstrates better cycle control than desogestrel/EE and triphasic norgestimate/EE .

Venous Thromboembolism (VTE)

  • Relative Risk: Gestodene COCs confer a 2.0–4.2× higher VTE risk vs. second-generation COCs (levonorgestrel) .
  • Mechanistic Basis : PAR1 potentiation and increased platelet aggregation are key contributors .

Other Risks

  • Hepatic Impact : Gestodene inhibits CYP3A4 via mechanism-based interactions, affecting drug metabolism .

Pharmacokinetics and Protein Binding

Bioavailability and Half-Life

  • Absorption : Near-complete oral bioavailability (87–111%) .
  • Half-Life : Biphasic elimination (1.5 h and 10–14 h) .

Protein Binding

  • SHBG Binding : Gestodene is 47.8% bound to SHBG vs. 63.7% albumin binding for KDG .
  • Free Fraction : 1.7% for gestodene vs. 1.9% for KDG .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.